molecular formula C15H30N2 B12551127 1,7-Diazabicyclo[5.5.5]heptadecane CAS No. 147713-89-1

1,7-Diazabicyclo[5.5.5]heptadecane

Cat. No.: B12551127
CAS No.: 147713-89-1
M. Wt: 238.41 g/mol
InChI Key: WYPPTVNVWJATNP-UHFFFAOYSA-N
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Description

1,7-Diazabicyclo[555]heptadecane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diazabicyclo[5.5.5]heptadecane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure with the nitrogen atoms positioned appropriately within the framework.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazabicyclo[5.5.5]heptadecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

1,7-Diazabicyclo[5.5.5]heptadecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Diazabicyclo[5.5.5]heptadecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The pathways involved depend on the specific application, whether it is in catalysis, synthesis, or biological interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazabicyclo[555]heptadecane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties

Properties

CAS No.

147713-89-1

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

1,7-diazabicyclo[5.5.5]heptadecane

InChI

InChI=1S/C15H30N2/c1-4-10-16-12-6-2-7-13-17(11-5-1)15-9-3-8-14-16/h1-15H2

InChI Key

WYPPTVNVWJATNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCCCN(CC1)CCCCC2

Origin of Product

United States

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